N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Description

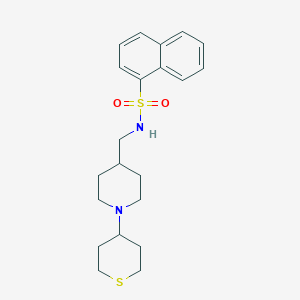

N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a structurally complex small molecule characterized by a naphthalene-1-sulfonamide core linked via a methylene group to a piperidine ring. The piperidine nitrogen is further substituted with a tetrahydro-2H-thiopyran-4-yl group. This compound’s design incorporates sulfur-containing heterocycles (thiopyran) and a sulfonamide functional group, which are known to influence pharmacokinetic properties such as metabolic stability and solubility.

Properties

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S2/c24-27(25,21-7-3-5-18-4-1-2-6-20(18)21)22-16-17-8-12-23(13-9-17)19-10-14-26-15-11-19/h1-7,17,19,22H,8-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZABUSSURAYBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4CCSCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with tetrahydro-2H-thiopyran under reductive amination conditions.

Sulfonamide Formation: The piperidine intermediate is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiopyran ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: It serves as a probe to study cellular processes and pathways.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, including carboxamides, propanamides, and pyran-containing derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Group Variations: The sulfonamide group in the target compound confers higher acidity and hydrogen-bonding capacity compared to carboxamides (e.g., Compound 17) or propanamides (–12). This may enhance solubility but reduce membrane permeability .

Heterocyclic Modifications :

- Replacing pyran (oxygen-containing, ) with thiopyran (sulfur-containing) in the target compound may enhance lipophilicity and alter metabolic pathways due to sulfur’s electron-rich nature .

Substituent Effects :

- The 4-methoxyphenyl group in ’s compound improves solubility compared to the phenyl group in , suggesting that electron-donating substituents could optimize pharmacokinetics in sulfonamide analogs .

Table 2: Predicted Physicochemical and Pharmacokinetic Properties

Research Findings

- Metabolic Stability: Compound 17 () demonstrated high metabolic stability in human liver microsomes, attributed to its pyran ring and carboxamide group . The target compound’s thiopyran moiety may reduce oxidative metabolism but increase susceptibility to sulfur-specific enzymes (e.g., flavin-containing monooxygenases) .

- Synthetic Routes : Analogous compounds (–12) were synthesized via reductive amination or coupling reactions. The target compound likely requires sulfonylation of a piperidinylmethyl-thiopyran intermediate under basic conditions .

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide core linked to a tetrahydrothiopyran-piperidine moiety. Its unique structure suggests potential interactions with various biological targets, particularly in neuropharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂S |

| Molecular Weight | 298.38 g/mol |

| CAS Number | 2034383-81-6 |

Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential anxiolytic and anticonvulsant properties, akin to other compounds within its class.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological effects:

- Anxiolytic Activity : Studies have shown that similar compounds can reduce anxiety levels by modulating serotonin receptor activity.

- Anticonvulsant Properties : The compound's ability to influence neurotransmitter systems may offer protective effects against seizures.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| N-(tetrahydro-2H-thiopyran-4-yl)piperidin derivatives | MCF-7 (Breast Cancer) | 25 |

| N-(tetrahydro-2H-thiopyran-4-yl)piperidin derivatives | Bel-7402 (Liver Cancer) | 30 |

These findings indicate a promising anticancer potential, warranting further investigation into the specific mechanisms involved.

Case Studies

Several case studies highlight the biological activity of structurally similar compounds:

- Study on Anxiolytic Effects : A study involving a related piperidine derivative demonstrated significant reductions in anxiety-like behavior in rodent models, attributed to enhanced serotonergic transmission.

- Anticancer Activity : Research on sulfonamide derivatives revealed potent cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.